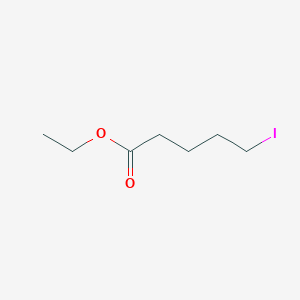

Ethyl 5-iodopentanoate

Description

Significance of Alkyl Iodides in Synthetic Strategies

Alkyl iodides are particularly valuable reagents in organic synthesis due to the high reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. msu.edu This enhanced reactivity allows for transformations that are often difficult to achieve with the corresponding alkyl chlorides or bromides. byjus.com

One of the most common methods for the preparation of alkyl iodides is the Finkelstein reaction, which involves the exchange of a chloride or bromide with iodide. wikipedia.orgbyjus.com This S_N2 reaction is typically driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone (B3395972) solvent. wikipedia.orgbyjus.com The high reactivity of alkyl iodides makes them ideal substrates for a variety of carbon-carbon bond-forming reactions, including the renowned Fukuyama coupling, which utilizes an organozinc reagent and a palladium catalyst to form ketones from thioesters. wikipedia.orgorganic-chemistry.org Furthermore, alkyl iodides are instrumental in the formation of organozinc reagents, which are key intermediates in the synthesis of complex molecules. acs.org The reactivity of alkyl iodides is influenced by the polarity of the solvent and the structure of the alkyl chain. testbook.com

Overview of Ester Functionality in Chemical Transformations

The ester functional group, characterized by a carbonyl group bonded to an alkoxy group, is a cornerstone of organic chemistry. solubilityofthings.com Esters are widespread in nature, contributing to the fragrances of fruits and flowers, and are key components of fats, oils, and waxes. solubilityofthings.comteachy.app In synthetic chemistry, esters are valued for their versatility. They can be readily synthesized through methods like Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. fiveable.me

Esters are relatively stable and can function as protecting groups for carboxylic acids. libretexts.org However, they can also undergo a variety of transformations. Saponification, a base-promoted hydrolysis, converts esters back to a carboxylate salt and an alcohol, a reaction that is essentially irreversible. libretexts.org They can also be hydrolyzed under acidic conditions in a reversible process. libretexts.org Beyond hydrolysis, esters can be converted to amides through aminolysis, to other esters via alcoholysis, and can react with Grignard reagents to yield tertiary alcohols. libretexts.org Their importance is further highlighted by their presence in numerous pharmaceuticals and as key intermediates in the synthesis of complex natural products. fiveable.me

Scope and Research Trajectory of Ethyl 5-Iodopentanoate in Modern Chemical Research

This compound (also known as ethyl 5-iodovalerate) is a bifunctional molecule that has garnered significant attention as a versatile building block in organic synthesis. chemicalbull.com Its structure, featuring a terminal iodide and an ethyl ester, allows for a range of synthetic manipulations, making it a valuable precursor for more complex molecules.

A primary application of this compound is in the synthesis of intermediates for biologically active compounds. Notably, it serves as a key reagent in the synthesis of (+)-biotin (Vitamin B7). cymitquimica.comresearchgate.net In this context, it is used to form an organozinc reagent which then participates in a Fukuyama coupling reaction to install the valeric acid side chain onto a thiolactone core, a crucial step in the total synthesis of biotin (B1667282). wikipedia.orgacs.orgacs.org This approach has been refined to be highly efficient, sometimes employing microwave irradiation to accelerate the reaction. acs.org

The synthesis of this compound itself is most commonly achieved through the Finkelstein reaction, by treating ethyl 5-bromopentanoate with sodium iodide in acetone. wikipedia.org This halide exchange reaction is efficient and provides the desired product in high yield. The compound's reactivity as an alkylating agent allows the iodine atom to be displaced by various nucleophiles, such as thiols, to form new carbon-nucleophile bonds.

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃IO₂ |

| Molecular Weight | 256.08 g/mol |

| Boiling Point | 91–95 °C at 7 mmHg |

| CAS Number | 41302-32-3 |

Data sourced from multiple references.

Spectroscopic Data for this compound| Spectroscopy | Data |

|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 4.09 (t, J = 7.6 Hz, 2H), 3.05–3.12 (m, 2H), 2.22–2.30 (m, 2H), 1.62–1.85 (m, 4H), 1.21 (t, J = 7.6 Hz, 3H) |

Data sourced from reference acs.org.

The research trajectory for this compound continues to focus on its utility in streamlined synthetic routes. For instance, protocols have been developed for its use in non-polar solvents, which can be advantageous for subsequent reaction steps, avoiding solvent exchange. acs.org Its involvement in palladium-catalyzed coupling reactions remains a significant area of investigation. orgsyn.orgorgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-iodopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVQSRJJSDAXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400221 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41302-32-3 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Iodopentanoate

Established Synthetic Pathways

Traditional synthesis of ethyl 5-iodopentanoate relies on robust and well-documented chemical transformations. These pathways include the direct modification of hydrocarbon chains, the joining of molecular fragments through esterification, and halogen exchange reactions.

Direct Iodination Methods and Optimization

The direct conversion of an unactivated aliphatic C–H bond to a C–I bond, as would be required for the synthesis of this compound from ethyl pentanoate, represents a significant challenge in organic chemistry. Such bonds are generally inert, and achieving regioselectivity at the terminal (C-5) position is difficult. Consequently, direct iodination is not considered a standard or established pathway for this specific synthesis.

However, research into C–H functionalization has yielded advanced methods that could theoretically be adapted. These are typically radical-based reactions:

Radical Iodination: Methods involving reagents like N-iodoamides under thermal or photochemical conditions can generate nitrogen-centered radicals that abstract a hydrogen atom from an alkane chain, followed by iodine transfer. acs.org These reactions often require specific directing groups or precursors to achieve selectivity.

Hofmann-Löffler-Freytag (HLF) Type Reactions: These processes use amidyl radicals for selective 1,5-hydrogen atom transfer, leading to halogenation at a specific carbon. researchgate.net While powerful, their application to a simple ester like ethyl pentanoate for direct iodination at the C-5 position is not a routine procedure.

Optimization of these advanced methods focuses on improving catalyst efficiency, controlling the radical chain reactions, and enhancing regioselectivity, though they remain largely in the realm of academic exploration rather than large-scale production for this particular compound.

Esterification Routes for Pentanoic Acid Derivatives

A more conventional and indirect route to this compound involves the esterification of a pre-functionalized carboxylic acid. This pathway begins with 5-iodopentanoic acid, which is then converted to the corresponding ethyl ester.

The most common method employed for this transformation is the Fischer-Speier esterification . organic-chemistry.org This acid-catalyzed equilibrium reaction involves heating the carboxylic acid (5-iodopentanoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.commasterorganicchemistry.com

The mechanism proceeds via several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.

Nucleophilic attack by the ethanol (B145695) oxygen on the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, forming a protonated ester.

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst.

To drive the reaction toward the product side and maximize the yield, the equilibrium must be shifted. This is typically achieved by using a large excess of ethanol, which also serves as the solvent, or by removing water as it is formed, in accordance with Le Châtelier's principle. chemistrysteps.com

Finkelstein Reaction Applications and Advancements

The Finkelstein reaction is the most prominent and widely used method for preparing this compound. This nucleophilic substitution (Sₙ2) reaction involves a halogen exchange, typically converting an alkyl chloride or bromide into the corresponding alkyl iodide. For this synthesis, the commercially available ethyl 5-bromopentanoate is the preferred starting material.

The classic Finkelstein protocol involves treating ethyl 5-bromopentanoate with a solution of sodium iodide (NaI) in acetone (B3395972). The reaction's success hinges on the differential solubility of the halide salts in the acetone solvent. While sodium iodide is soluble in acetone, the sodium bromide (NaBr) formed as a byproduct is not and precipitates out of the solution. This precipitation removes the bromide salt from the equilibrium, driving the reaction to completion.

Recent advancements have sought to overcome the limitations of using acetone, which can interfere with subsequent reaction steps and require solvent exchange. A notable development is a streamlined protocol that proceeds smoothly in non-polar organic solvents. This method utilizes a catalytic amount of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), along with a small quantity of water. This system facilitates the reaction between the organic-soluble ethyl 5-bromopentanoate and the iodide salt. This advancement not only broadens the choice of solvents but also allows the product to be used directly in subsequent steps, such as for the formation of sensitive organozinc reagents.

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally sustainable. These "green chemistry" approaches aim to minimize waste, reduce energy consumption, and use less hazardous materials.

Catalytic Strategies for Efficient Production

Catalysis is a cornerstone of green chemistry, and its application to the synthesis of this compound has led to significant improvements in efficiency. The most impactful catalytic strategy is the use of phase-transfer catalysis (PTC) in the Finkelstein reaction.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB) or tetra-n-butylammonium iodide (TBAI), facilitates the transfer of the iodide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. This allows the reaction to be performed in a variety of organic solvents, including non-polar ones like toluene (B28343) or dichloromethane, where sodium iodide has very low solubility. The catalytic cycle enables the reaction to proceed efficiently with only a small amount of the catalyst, reducing waste and often increasing reaction rates.

Solvent-Free and Environmentally Benign Protocols

Efforts to make the synthesis of this compound greener focus on reducing solvent use and employing alternative energy sources.

Microwave-Assisted Synthesis: A significant advancement in the Finkelstein reaction is the use of microwave irradiation. dntb.gov.ua Microwaves provide rapid and efficient heating, which can dramatically accelerate reaction rates, reducing reaction times from hours to mere minutes. For the synthesis of this compound from its bromide precursor, microwave irradiation in the presence of a phase-transfer catalyst in toluene has been shown to achieve near-quantitative conversion in as little as 15 minutes. This reduction in time leads to substantial energy savings, a key principle of green chemistry.

Alternative Solvents: The move away from traditional solvents like acetone to less hazardous or more easily recyclable alternatives is another green approach. Research has demonstrated the viability of various solvents for the Finkelstein reaction under catalytic conditions. While a completely solvent-free protocol for this specific reaction is not widely established, the principles of minimizing solvent volume and choosing environmentally benign options are actively applied.

The following interactive table summarizes the effect of different solvents on a modern Finkelstein reaction protocol for synthesizing this compound.

Table 1: Effect of Solvent on the Finkelstein Reaction for this compound Reaction conditions: Ethyl 5-bromopentanoate, NaI, catalytic Tetra-n-butylammonium iodide (TBAI), and water.

| Solvent | Conversion (%) |

| Toluene | 99.6 |

| Tetrahydrofuran (B95107) (THF) | >99 |

| Ethyl acetate (B1210297) (EtOAc) | >99 |

| Chloroform (B151607) (CHCl₃) | >99 |

| 1,4-Dioxane | >99 |

| Dichloromethane (CH₂Cl₂) | >99 |

| tert-Butyl methyl ether (TBME) | 68.3 |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity profiles compared to conventional heating methods. In the context of this compound synthesis, microwave irradiation can be effectively applied to the Finkelstein reaction, a classic method for preparing alkyl iodides.

The microwave-assisted Finkelstein reaction for this compound typically involves the treatment of a precursor, such as ethyl 5-bromopentanoate or ethyl 5-chloropentanoate, with an iodide salt, commonly sodium iodide (NaI), in a suitable solvent. The reaction is driven by the precipitation of the less soluble sodium bromide or chloride in solvents like acetone or acetonitrile (B52724), shifting the equilibrium towards the formation of the desired iodoalkanoate.

Microwave irradiation significantly accelerates this SN2 substitution reaction. The rapid and uniform heating provided by microwaves overcomes the energy barrier for the reaction more efficiently than conventional heating, leading to a substantial rate enhancement. This allows for the synthesis to be completed in minutes rather than hours.

Key Parameters in Microwave-Assisted Finkelstein Reaction:

| Parameter | Typical Range/Value | Impact on Reaction |

| Precursor | Ethyl 5-bromopentanoate | Bromo- precursor is generally more reactive than the chloro- analogue. |

| Iodide Source | Sodium Iodide (NaI) | Used in excess to drive the equilibrium. |

| Solvent | Acetone, Acetonitrile | Solvents in which NaI is soluble but NaBr/NaCl are not are ideal. |

| Microwave Power | 50 - 300 W | Needs to be optimized to control the reaction temperature and avoid side reactions. |

| Temperature | 80 - 150 °C | Higher temperatures increase the reaction rate, but may lead to decomposition. |

| Reaction Time | 5 - 30 minutes | Significantly shorter than conventional methods. |

Research Findings:

Studies on microwave-assisted Finkelstein reactions for similar substrates have demonstrated yields often exceeding 90% in reaction times of less than 15 minutes. The use of sealed-vessel microwave reactors allows for temperatures to be safely raised above the boiling point of the solvent, further accelerating the reaction. This high-temperature, short-time reaction regime often minimizes the formation of byproducts that can occur with prolonged heating in conventional methods.

Scale-Up and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and requires careful consideration of process chemistry to ensure efficiency, safety, and cost-effectiveness.

Challenges and Solutions in Industrial Production

Challenges:

Corrosion: Iodine and iodide salts can be corrosive to standard stainless-steel reactors, especially at elevated temperatures. This can lead to equipment degradation and contamination of the product.

Handling of Iodine/Iodide Salts: While sodium iodide is relatively stable, elemental iodine, if used in any capacity or formed as a byproduct, is volatile and has respiratory toxicity. Proper containment and handling procedures are crucial.

Exothermic Reactions: While the Finkelstein reaction is generally manageable, rapid heating in large-scale reactors can lead to localized hotspots and potential runaway reactions if not controlled effectively.

Solvent Recovery: The use of organic solvents like acetone or acetonitrile on an industrial scale necessitates efficient solvent recovery and recycling systems to minimize environmental impact and reduce operational costs.

Product Stability: Alkyl iodides can be sensitive to light and heat, potentially leading to decomposition and the release of free iodine, which can discolor the product and lead to impurities.

Solutions:

Materials of Construction: Utilizing reactors made of or lined with corrosion-resistant materials such as glass, tantalum, or specialized alloys (e.g., Hastelloy) is essential to mitigate corrosion issues.

Process Safety Management: Implementing robust process safety protocols, including closed-system transfers for reagents, dedicated ventilation, and continuous monitoring of the reaction environment, ensures safe handling.

Heat Management: Gradual addition of reagents, efficient agitation, and the use of jacketed reactors with precise temperature control systems are critical for managing the reaction exotherm on a large scale.

Solvent Management Systems: Investing in distillation and recovery units allows for the efficient recycling of solvents, making the process more economical and sustainable.

Product Handling and Storage: Storing this compound in opaque, well-sealed containers, under an inert atmosphere (e.g., nitrogen), and at controlled temperatures can prevent degradation. The addition of a stabilizer, such as copper powder, can also be employed to scavenge any free iodine that may form.

Purity Assessment and Isolation Techniques

Ensuring the high purity of this compound is critical for its use in subsequent synthetic steps. A combination of analytical techniques is employed for purity assessment, while specific isolation methods are used to achieve the desired quality.

Purity Assessment:

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for determining the purity of volatile compounds like this compound. GC separates the components of a mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragments. This method can effectively identify and quantify the main product as well as any volatile impurities, such as unreacted starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation and purity confirmation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. The absence of signals corresponding to impurities confirms the purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the ester carbonyl group (C=O) and the C-I bond would be expected.

Typical Analytical Data for this compound:

| Technique | Expected Observations |

| GC-MS | A major peak corresponding to the molecular weight of this compound (256.08 g/mol ). |

| 1H NMR (CDCl3) | δ ~4.1 (q, 2H, -OCH2CH3), ~3.2 (t, 2H, -CH2I), ~2.3 (t, 2H, -CH2COO-), ~1.8-1.9 (m, 2H), ~1.6-1.7 (m, 2H), ~1.2 (t, 3H, -OCH2CH3). |

| 13C NMR (CDCl3) | δ ~173 (C=O), ~60 (-OCH2-), ~34 (-CH2COO-), ~33, ~30, ~14 (-CH3), ~6 (-CH2I). |

| FTIR (neat) | ~1730 cm-1 (C=O stretch), ~2950 cm-1 (C-H stretch), ~550 cm-1 (C-I stretch). |

Isolation Techniques:

Following the synthesis, a series of work-up and purification steps are necessary to isolate this compound of high purity.

Aqueous Work-up: The reaction mixture is typically quenched with water to dissolve the precipitated sodium salts. An extraction with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) is then performed to separate the product from the aqueous phase. The organic layer is often washed with a dilute solution of a reducing agent, such as sodium thiosulfate, to remove any traces of free iodine, followed by a brine wash to remove residual water.

Drying: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove dissolved water.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Distillation: For high-purity requirements, fractional distillation under reduced pressure is the most common method for purifying liquid products like this compound. This technique separates compounds based on their boiling points, effectively removing less volatile and more volatile impurities.

By carefully controlling the reaction conditions, implementing robust scale-up strategies, and employing rigorous purification and analytical techniques, high-quality this compound can be produced efficiently and safely on an industrial scale.

Mechanistic Investigations of Reactions Involving Ethyl 5 Iodopentanoate

Nucleophilic Substitution Reactions

The carbon-iodine bond in ethyl 5-iodopentanoate is the primary site for nucleophilic attack. The significant difference in electronegativity between carbon and iodine, coupled with the excellent leaving group ability of the iodide ion, makes this compound an ideal substrate for substitution reactions.

Nucleophilic substitution on this compound, a primary alkyl halide, proceeds predominantly through the S N2 (Substitution, Nucleophilic, bimolecular) mechanism. This pathway is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (iodide) departs. iitk.ac.inpressbooks.pub

The key features of the SN2 mechanism are:

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. pressbooks.pub The rate law is expressed as: Rate = k[Alkyl Halide][Nucleophile].

Mechanism: The reaction occurs in one step. The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the carbon-iodine bond. libretexts.orgmasterorganicchemistry.com This leads to a pentacoordinated transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. pressbooks.publibretexts.org As the new bond forms, the C-I bond breaks. libretexts.org

Stereochemistry: A hallmark of the SN2 reaction is the inversion of stereochemical configuration at the reaction center, known as a Walden inversion. libretexts.orgmasterorganicchemistry.com This is often visualized as an umbrella flipping inside out in the wind. youtube.com While the reacting carbon in this compound is not a stereocenter, this principle is fundamental. If a chiral analogue were used, such as (R)-ethyl 4-methyl-5-iodopentanoate, the SN2 reaction would yield a product with an inverted (S) configuration.

The efficiency and rate of the SN2 reaction are heavily influenced by the nature of the leaving group and the attacking nucleophile.

Leaving Group: The iodide atom in this compound is an exceptionally good leaving group. The effectiveness of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups because they are stable on their own. libretexts.org The iodide ion (I⁻) is the conjugate base of a very strong acid, hydroiodic acid (HI), making it a very weak and stable base. nih.gov The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F, which correlates with both the strength of the carbon-halogen bond and the stability of the resulting halide anion. libretexts.org

| Property | F | Cl | Br | I |

|---|---|---|---|---|

| Bond Energy (C-X, kJ/mol) | ~452 | ~351 | ~293 | ~218 |

| Conjugate Acid pKa | 3.2 (HF) | -7 (HCl) | -9 (HBr) | -10 (HI) |

| Relative SN2 Reactivity | 1 | 200 | 10,000 | 30,000 |

Data compiled from various sources on SN2 reactivity trends.

Nucleophile: The nucleophile's strength also dictates the reaction rate. Strong nucleophiles react faster in SN2 reactions. This compound readily reacts with a variety of nucleophiles, including amines, thiols, and hydroxide (B78521) ions, to form different substituted pentanoates. For instance, sulfur nucleophiles, like thiols, are particularly effective due to their high polarizability, which enhances their ability to attack the electrophilic carbon.

Organometallic Coupling Reactions

This compound serves as a key building block in modern organometallic chemistry, particularly in palladium-catalyzed reactions that form new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules. While aryl and vinyl halides are common substrates, the use of alkyl halides like this compound can be more challenging due to issues like slower oxidative addition and potential side reactions. sioc-journal.cn However, specific methods have been developed to effectively utilize such substrates.

The Fukuyama coupling is a highly chemoselective reaction that forms a ketone from the palladium-catalyzed coupling of a thioester and an organozinc reagent. wikipedia.orgpearson.com While this compound does not directly participate as the thioester, it is a crucial precursor for creating the necessary organozinc reagent.

A typical synthetic sequence involves converting this compound into an organozinc iodide reagent. This reagent is then coupled with a thioester in the presence of a palladium catalyst. orgsyn.org

The catalytic cycle for the Fukuyama coupling is generally proposed to involve the following steps: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the thioester (R¹-CO-SR²), forming a Pd(II) intermediate.

Transmetalation: The organozinc reagent (R³-ZnI), derived from a compound like this compound, transfers its organic group (R³) to the palladium center, displacing the thio-alkoxide group and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the ketone product (R¹-CO-R³) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including esters, which remain intact on the organozinc component. caltech.edu

Pearlman's catalyst, palladium(II) hydroxide on activated carbon (Pd(OH)₂/C), is a highly active and versatile catalyst for C-C bond formation, including in Fukuyama couplings. researchgate.net It is often preferred for its handling characteristics (non-pyrophoric) and high efficiency. orgsyn.orgresearchgate.net

In the context of the Fukuyama coupling, the Pd(II) on the Pearlman's catalyst is not the active species. It serves as a precatalyst that is reduced in situ to the active Pd(0) catalyst by the organozinc reagent or other reducing agents present in the mixture. wikipedia.org Once the active Pd(0)/C species is generated, it enters the catalytic cycle described above.

An example from the literature demonstrates the synthesis of ethyl 6-oxotridecanoate, where an organozinc reagent derived from this compound is coupled with S-ethyl octanethioate using Pearlman's catalyst. orgsyn.org The reaction proceeds in high yield, showcasing the catalyst's effectiveness in facilitating this key C-C bond-forming step.

| Component | Role in Fukuyama Coupling | Example from Literature orgsyn.org |

|---|---|---|

| Alkyl Halide | Precursor to organozinc reagent | This compound |

| Organozinc Reagent | Nucleophilic coupling partner | (5-(ethoxycarbonyl)pentyl)zinc iodide |

| Thioester | Electrophilic coupling partner | S-ethyl octanethioate |

| Catalyst | Facilitates the coupling cycle | Pearlman's Catalyst (Pd(OH)₂/C) |

| Product | Ketone formed via C-C bond | Ethyl 6-oxotridecanoate |

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium- or nickel-based systems for the formation of C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds. lookchem.comchinesechemsoc.org These reactions often exhibit unique reactivity and functional group tolerance. acs.org When this compound is employed as an electrophile, the mechanism can proceed through different pathways depending on the nature of the organometallic coupling partner and the reaction conditions.

In the context of Negishi-type couplings, which utilize organozinc reagents, a cobalt-catalyzed cross-coupling of this compound has been reported. lookchem.com The reaction with di(3,3,3-trifluoropropyl)zinc, for instance, yields the corresponding coupled product, demonstrating the compatibility of the ester functionality under these conditions. lookchem.com Mechanistic studies on similar cobalt-catalyzed Negishi couplings of alkyl halides suggest a pathway that may not involve free radical intermediates. nih.gov

A plausible catalytic cycle for the cobalt-catalyzed Negishi cross-coupling of this compound is depicted below. The cycle is initiated by the reduction of a Co(II) precatalyst by the organozinc reagent to a highly reactive Co(I) species. This Co(I) complex then undergoes oxidative addition with this compound. The resulting alkylcobalt(III) intermediate engages in transmetalation with the organozinc reagent, followed by reductive elimination to furnish the cross-coupled product and regenerate the active Co(I) catalyst.

Table 1: Proposed Mechanistic Steps in Cobalt-Catalyzed Negishi Cross-Coupling of this compound

| Step | Description | Intermediate |

| Activation | Reduction of Co(II) precatalyst by the organozinc reagent. | Co(I) species |

| Oxidative Addition | The Co(I) species reacts with this compound. | Alkylcobalt(III) intermediate |

| Transmetalation | The organic group from the organozinc reagent is transferred to the cobalt center. | Dialkylcobalt(III) intermediate |

| Reductive Elimination | The two organic groups couple, releasing the final product and regenerating the Co(I) catalyst. | Co(I) species |

It is noteworthy that the nature of the cobalt catalyst and ligands can significantly influence the reaction mechanism and efficiency. For instance, the use of chelating nitrogen ligands has been shown to be effective in promoting cobalt-catalyzed C(sp³)–C(sp³) cross-couplings of alkyl iodides with dialkylzinc reagents. acs.org

Zinc-Mediated Reactions

Zinc metal can directly mediate reactions involving this compound, primarily through the formation of an organozinc reagent. The oxidative addition of zinc into the carbon-iodine bond of this compound leads to the formation of the corresponding organozinc halide, 5-ethoxy-5-oxopentylzinc iodide. This in situ generated reagent can then participate in various coupling reactions. A related species, 5-ethoxy-5-oxopentylzinc bromide, is prepared from ethyl 5-bromopentanoate and is known to be a stable solution in tetrahydrofuran (B95107) (THF), widely used in Negishi cross-coupling reactions. sigmaaldrich.com

The formation of the organozinc reagent is a critical step and its reactivity is influenced by the nature of the zinc metal (e.g., activated zinc dust, Rieke zinc) and the solvent. sustech.edu.cn Once formed, this functionalized organozinc reagent can be used in subsequent cross-coupling reactions, often catalyzed by palladium or nickel, to introduce the pentanoate moiety onto various organic scaffolds.

The general mechanism for the formation and subsequent reaction of the organozinc reagent derived from this compound is outlined below:

Oxidative Addition: Zinc metal inserts into the C-I bond of this compound to form 5-ethoxy-5-oxopentylzinc iodide.

Transmetalation: In a catalyzed cross-coupling reaction (e.g., Negishi coupling), the organozinc reagent transfers its organic group to the active catalyst (e.g., a Pd(0) or Ni(0) complex).

Reductive Elimination: The resulting organometallic complex undergoes reductive elimination to form the final C-C coupled product.

The ester group in this compound is generally well-tolerated in these zinc-mediated reactions, making it a valuable building block in organic synthesis.

Radical Reactions and Pathways

Generation and Reactivity of Pentanoate Radicals

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for the generation of the 4-ethoxycarbonylbutyl radical (a pentanoate radical). This radical can be generated under various conditions, including the use of radical initiators like azobisisobutyronitrile (AIBN) with a reducing agent such as tributyltin hydride, or through photoredox catalysis.

Once generated, the 4-ethoxycarbonylbutyl radical is a highly reactive intermediate. Its reactivity is governed by several factors, including its concentration, the presence of radical traps, and the potential for intramolecular reactions. The primary reaction pathways for this radical include:

Intermolecular Reactions: The radical can be trapped by a hydrogen atom donor (e.g., from tributyltin hydride) to yield ethyl pentanoate. It can also add to an external unsaturated system in an intermolecular fashion.

Intramolecular Reactions: The radical can undergo intramolecular cyclization, which is often a rapid and efficient process.

The stability of the generated radical and the kinetics of its subsequent reactions are key to determining the product distribution. The presence of the ester functional group can influence the electronic properties of the radical but generally does not interfere with the initial radical generation.

Intramolecular Cyclization Mechanisms

The 4-ethoxycarbonylbutyl radical, generated from this compound, is well-suited for intramolecular cyclization. According to Baldwin's rules for radical cyclizations, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig cyclization. wikipedia.orgharvard.edu

5-exo-trig Cyclization: The radical attacks the carbonyl oxygen of the ester group, leading to the formation of a five-membered ring. This pathway results in the formation of a substituted tetrahydrofuran-derived radical. This cyclized radical must then be trapped or undergo further rearrangement to yield a stable product.

Alternative Cyclizations: While less common for this specific radical, cyclization onto other parts of the molecule could occur if appropriate unsaturation is present.

Computational studies on the cyclization of similar 5-hexenyl radicals have provided insight into the transition states and energy barriers of these processes. scirp.org The preference for the 5-exo pathway is attributed to a more favorable chair-like transition state, which minimizes steric interactions and allows for better orbital overlap. harvard.edu

The regioselectivity of the cyclization can be influenced by substituents on the carbon chain and the reaction conditions. For instance, controlling the concentration of the radical trapping agent can sometimes allow for the thermodynamically more stable product to be formed via reversible cyclization and rearrangement pathways. nih.gov

Table 2: Comparison of Intramolecular Cyclization Pathways for the 4-Ethoxycarbonylbutyl Radical

| Cyclization Mode | Ring Size Formed | Kinetic Favorability | Thermodynamic Stability of Product |

| 5-exo-trig | 5-membered | Highly Favored | Generally less stable than 6-membered ring |

| 6-endo-trig | 6-membered | Disfavored | Generally more stable than 5-membered ring |

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 5 Iodopentanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H and ¹³C NMR spectra of Ethyl 5-iodopentanoate provide a clear confirmation of its structure. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electronegative atoms like oxygen and iodine causing a downfield shift (to a higher ppm value). pressbooks.pub

In the ¹H NMR spectrum, the protons closest to the iodine atom (H-5) and the ester group (H-2, H-6) are the most deshielded. The signal for the methylene (B1212753) protons adjacent to the iodine (CH₂ I) typically appears around 3.1–3.3 ppm. The ethyl ester protons exhibit a characteristic quartet for the -O-CH₂ - group around 4.1–4.3 ppm and a triplet for the terminal -CH₃ group at approximately 1.2–1.4 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon (C-1) of the ester group is the most downfield signal, typically appearing in the 170-180 ppm region due to its sp² hybridization and bond to two oxygen atoms. pressbooks.pub The carbon atom bonded to the iodine (C-5) is also significantly shifted downfield.

Below are the typical ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | - | - | ~173.0 |

| 2 | ~2.35 | Triplet | ~34.0 |

| 3 | ~1.65 | Multiplet | ~30.0 |

| 4 | ~1.90 | Multiplet | ~33.0 |

| 5 | ~3.20 | Triplet | ~6.5 |

| 6 | ~4.15 | Quartet | ~60.5 |

Note: Values are approximate and can vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

While 1D NMR provides essential information, 2D NMR techniques are used to definitively establish connectivity between atoms. sdsu.edu

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduprinceton.edu For this compound, COSY spectra would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and within the ethyl group, between H-6/H-7. These correlations confirm the sequence of the pentanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduprinceton.edu This technique is invaluable for unambiguously assigning carbon signals based on their attached, and more easily assigned, proton signals. For instance, the proton signal at ~3.20 ppm (H-5) will show a cross-peak with the carbon signal at ~6.5 ppm (C-5).

Correlations from the ethyl protons (H-6 and H-7) to the carbonyl carbon (C-1), confirming the ester linkage.

Correlations from the methylene protons at H-2 to the carbonyl carbon (C-1).

Correlations between protons on one carbon to an adjacent carbon (e.g., H-3 to C-2 and C-4), which helps to verify the carbon backbone sequence.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase. However, as this compound is a liquid at room temperature, ssNMR is not a standard characterization method for the pure compound. Its application would be limited to specialized research contexts, such as studying the molecule's conformation when adsorbed onto a solid surface or encapsulated within a solid matrix. No standard literature reports on the solid-state NMR of this compound are available.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass and, consequently, its elemental formula. bioanalysis-zone.comlibretexts.org This high level of accuracy makes it possible to distinguish between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com

For this compound, the molecular formula is C₇H₁₃IO₂. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁶O).

Table 2: Exact Mass Calculation for this compound

| Isotope | Mass (amu) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹²⁷I | 126.904473 |

| ¹⁶O | 15.994915 |

An experimental HRMS measurement yielding a mass very close to this calculated value (typically within 5 ppm) provides unambiguous confirmation of the elemental formula.

Fragmentation Patterns and Structural Information from EI-MS and ESI-MS

The method of ionization significantly influences how a molecule breaks apart (fragments) in the mass spectrometer.

Electron Ionization (EI-MS): This is a high-energy "hard" ionization technique that causes extensive fragmentation. libretexts.org The resulting pattern of fragment ions is highly reproducible and acts as a molecular fingerprint. For this compound, key fragmentation pathways would include:

Loss of the ethoxy radical (•OCH₂CH₃): This results in the formation of the 5-iodopentanoyl cation with an m/z of 211.

Loss of an ethyl radical (•CH₂CH₃): This leads to a fragment with m/z 227.

Cleavage of the C-I bond: Loss of an iodine radical (•I) would produce a fragment at m/z 129.

McLafferty Rearrangement: A characteristic rearrangement for esters, which can lead to the elimination of an alkene (ethylene) from the ethyl group, though other fragmentations are often more prominent.

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically results in little to no fragmentation of the parent molecule. libretexts.org It is commonly used to observe the intact molecule, often as a protonated species [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺ or potassium [M+K]⁺. uab.edu For this compound, ESI-MS would be expected to show a prominent ion at m/z 257.0089 (for [M+H]⁺) or 279.9905 (for [M+Na]⁺), confirming the molecular weight. If fragmentation is induced (e.g., through tandem MS or in-source collision-induced dissociation), the patterns can reveal structural information similar to that from EI-MS. uab.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Ionization Mode |

|---|---|---|

| 256 | [C₇H₁₃IO₂]⁺• (Molecular Ion) | EI |

| 257 | [C₇H₁₃IO₂ + H]⁺ | ESI |

| 279 | [C₇H₁₃IO₂ + Na]⁺ | ESI |

| 211 | [C₅H₈IO]⁺ | EI |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 5-bromopentanoate |

| Sodium iodide |

LC-MS and GC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques essential for assessing the purity of this compound and analyzing complex mixtures containing this compound. measurlabs.comrestek.com Both methods couple a chromatographic separation technique (LC or GC) with mass spectrometry, which provides detailed molecular weight information and aids in structural elucidation.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. restek.com In the synthesis of this compound, for instance, through the Finkelstein reaction from Ethyl 5-bromopentanoate, GC-MS is a critical tool for monitoring the reaction's progress and completion. It allows for the separation of the starting material, the desired product, and any potential side products, with subsequent mass analysis confirming the identity of each component. The purity of the final product is often validated by these methods, with standards frequently exceeding 98%.

LC-MS, often utilizing High-Performance Liquid Chromatography (HPLC), is also employed for purity confirmation. sci-hub.se It is highly sensitive and can detect components within a solution down to very low concentrations. measurlabs.com For this compound, a typical HPLC analysis might show a specific retention time, which serves as an identifier when compared against a pure standard. For example, a retention time of approximately 8.2 minutes has been noted in certain HPLC methods.

The choice between GC-MS and LC-MS can depend on the specific sample matrix and the other components present in a mixture. GC-MS generally offers excellent resolution for compounds like phthalates and other esters, while LC-MS is advantageous for less volatile or thermally labile derivatives. measurlabs.comrestek.com

Table 1: Representative Chromatographic Parameters for Analysis

| Parameter | GC-MS | LC-MS/HPLC |

|---|---|---|

| Column Type | Capillary columns (e.g., Rtx-440, Rxi-5ms) restek.com | C18 reversed-phase column |

| Mobile Phase/Carrier Gas | Helium | Acetonitrile (B52724)/Water gradient researchgate.net |

| Injection Volume | 1 µL (split/splitless) | 10 µL researchgate.net |

| Temperature Program | Oven temperature ramp (e.g., 70°C to 230°C) researchgate.net | Isothermal or gradient (e.g., 40°C) researchgate.net |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Mass Spectrometer (e.g., QTOF) measurlabs.com |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a primary technique for confirming the presence of key functional groups in this compound. The method relies on the absorption of infrared radiation by molecules, which excites specific vibrational modes. The resulting spectrum displays absorption bands at frequencies characteristic of particular bonds.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the region of 1735-1740 cm⁻¹. The presence of this intense peak is a definitive indicator of the ester functionality.

Another key vibration is the C-I stretch, which confirms the presence of the iodine atom. This absorption is found in the far-infrared region of the spectrum, typically around 500 cm⁻¹. Other characteristic absorptions include C-H stretching and bending vibrations from the alkyl chain and the ethyl group, as well as the C-O stretching of the ester linkage.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~1740 | C=O Stretch | Ester | Strong |

| 2850-2960 | C-H Stretch | Alkane (CH₂, CH₃) | Medium-Strong |

| 1450-1470 | C-H Bend | Alkane (CH₂) | Variable |

| 1170-1250 | C-O Stretch | Ester | Strong |

Raman Spectroscopy for Molecular Structure

Raman spectroscopy serves as a complementary technique to IR spectroscopy. libretexts.org It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. libretexts.org Therefore, bonds that are weak in an IR spectrum may produce strong signals in a Raman spectrum, and vice versa.

Specific experimental Raman spectra for this compound are not widely published. However, the expected spectrum can be predicted based on its structural components. The C-C backbone and the symmetric vibrations of the molecule would be expected to produce strong Raman signals. The C-I bond, being a heavy atom bond, would also be Raman active, likely appearing at a low frequency similar to its IR absorption. The carbonyl (C=O) stretch would also be visible, typically in the same region as in the IR spectrum (around 1725-1740 cm⁻¹). mdpi.com

The analysis of Raman spectra for similar compounds, such as various esters and polymers, shows characteristic peaks for C-H deformations, C-C skeletal vibrations, and carbonyl stretching, which would be anticipated for this compound. mdpi.comspectroscopyonline.com

Table 3: Expected Raman Shifts for this compound

| Wavenumber Shift (cm⁻¹) | Expected Vibration | Functional Group |

|---|---|---|

| 2800-3000 | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1730 | C=O Stretch | Ester |

| 1440-1460 | CH₂ Scissoring/Bending | Alkane |

| 800-1200 | C-C Skeletal Stretches | Alkane Chain |

X-ray Crystallography (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a simple, non-chiral liquid like this compound, obtaining a single crystal suitable for X-ray diffraction is generally not feasible under standard conditions.

However, this technique becomes highly applicable and invaluable for characterizing solid derivatives of this compound. uky.edu When this compound is used as a reactant or precursor in the synthesis of more complex molecules, such as pharmaceuticals or materials, the resulting products are often crystalline. For instance, if it were used to synthesize a complex heterocyclic compound or an organometallic complex, X-ray crystallography could be used to unambiguously confirm the molecular structure, stereochemistry, and packing arrangement in the solid state. researchgate.net

Studies on related iodo-containing organic compounds demonstrate the power of this method. For example, the crystal structures of complexes involving 1-methyl-5-iodouracil have been determined, showcasing how hydrogen bonding and molecular stacking are influenced by the presence of the iodine atom. nih.gov Similarly, the absolute stereochemistry of chiral derivatives produced in a synthesis can be unequivocally established, which is crucial in medicinal chemistry. researchgate.net Therefore, while not used on this compound itself, X-ray crystallography is a critical tool for the structural verification of its solid-state derivatives.

Computational Chemistry and Theoretical Studies on Ethyl 5 Iodopentanoate

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the electronic landscape of molecules. These approaches solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's chemical behavior and interaction with light.

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations are routinely used to determine the electronic structure of molecules, providing key insights into their stability and reactivity. For ethyl 5-iodopentanoate, this involves mapping the electron density and calculating the energies of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. nih.gov

Key reactivity descriptors derived from these calculations help quantify and predict chemical behavior:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A higher energy gap corresponds to greater hardness and lower reactivity. researchgate.net

Electrophilicity Index (ω): A measure of an electrophile's ability to accept electrons (ω = χ² / 2η).

The presence of the electron-withdrawing iodine atom significantly influences the electron distribution across the pentanoate chain, creating an electrophilic carbon center at the C-I bond, which is a primary site for nucleophilic attack. uci.edu DFT calculations can precisely map this charge distribution using methods like Mulliken population analysis or by visualizing the molecular electrostatic potential (MEP). nih.govresearchgate.net

Table 1: Illustrative Reactivity Descriptors for a Halogenated Alkane (Note: Data is representative for a generic iodoalkane, calculated using DFT, as specific studies on this compound are not available.)

| Descriptor | Value (eV) | Significance |

|---|---|---|

| EHOMO | -9.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.65 | Indicates chemical stability and reactivity. researchgate.net |

| Electronegativity (χ) | 5.175 | Measures the overall ability to attract electrons. |

| Chemical Hardness (η) | 4.325 | Indicates resistance to deformation of the electron cloud. |

Transition State Analysis and Reaction Pathway Mapping

One of the most powerful applications of DFT is the ability to map entire reaction pathways, including the identification of transition states (TS). rsc.org For this compound, a key reaction is the bimolecular nucleophilic substitution (SN2) at the carbon atom bonded to iodine. libretexts.org Computational chemists can model the approach of a nucleophile, locate the SN2 transition state, and calculate the activation energy barrier for the reaction. researchgate.netresearchgate.net

The transition state in an SN2 reaction is a high-energy, unstable arrangement where the nucleophile is partially bonded to the carbon, and the carbon-iodine bond is partially broken. libretexts.org DFT calculations can precisely determine the geometry of this state, including bond lengths and angles. researchgate.net By calculating the energies of the reactants, transition state, and products, a potential energy surface for the reaction can be constructed. sciforum.net This provides the activation energy (Ea), which is crucial for predicting reaction rates. Studies on similar iodoalkanes show that the activation energy is influenced by steric hindrance and the nature of the solvent. researchgate.netlibretexts.org

Furthermore, these computational methods allow for the investigation of competing reaction pathways, such as elimination (E2) reactions, to predict the conditions under which one pathway is favored over another. byjus.com

Spectroscopic Property Prediction and Validation

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting electronic absorption spectra (UV-Vis). nih.govscilit.comdntb.gov.ua By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). nih.gov For a molecule like this compound, the relevant transitions would likely involve the non-bonding electrons on the iodine and oxygen atoms and the π* orbitals of the carbonyl group.

In addition to electronic spectra, DFT is highly effective at predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational frequencies and their corresponding normal modes. researchgate.net These calculated frequencies can be compared directly with experimental FT-IR and Raman spectra to validate the computational model and aid in the assignment of spectral peaks to specific molecular motions (e.g., C=O stretch, C-I stretch, CH2 wag). researchgate.net Theoretical calculations often include scaling factors to correct for approximations in the method and vibrational anharmonicity, leading to excellent agreement with experimental data. nih.gov

Table 2: Predicted Vibrational Frequencies for Ethyl Ester and Alkyl Iodide Moieties (Note: These are typical frequency ranges. Precise values for this compound would be obtained from a specific DFT calculation.)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester) | Stretching | 1150 - 1300 |

| C-I (Iodoalkane) | Stretching | 500 - 600 |

| CH2 | Scissoring/Bending | 1440 - 1480 |

Molecular Dynamics Simulations

While quantum mechanics provides a detailed picture of the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves, changes shape, and interacts with its environment. youtube.comnih.gov

Applications of Ethyl 5 Iodopentanoate in Complex Organic Synthesis

Precursor in Natural Product Synthesis

The carbon backbone and terminal iodide of ethyl 5-iodopentanoate make it an effective precursor for the elaboration of carbon chains in the synthesis of complex, biologically important molecules.

One of the most significant applications of this compound is as a key reagent in the total synthesis of (+)-Biotin (Vitamin B7). Biotin's structure features a valeric acid side chain attached to its bicyclic ureido-thiophene core. This compound provides a direct and efficient method for installing this crucial side chain.

In a notable approach to completing the synthesis of (+)-biotin, researchers at Tanabe Seiyaku in Japan developed an efficient coupling reaction. ekb.eg The process involves the reaction of this compound with a key thiolactone intermediate. This coupling is facilitated by the use of zinc dust and zinc bromide, with catalytic amounts of palladium acetate (B1210297), crucially without the need for phosphine (B1218219) ligands. ekb.eg This method represents a practical and effective strategy for forming the carbon-carbon bond required to attach the side chain, paving the way for an alternative industrial synthesis of (+)-biotin. ekb.eg

Table 1: Key Reagents in Biotin (B1667282) Side Chain Installation

| Component | Role |

|---|---|

| This compound | Source of the C5 valerate (B167501) side chain |

| Thiolactone Intermediate | Bicyclic core of biotin |

| Zinc Dust / Zinc Bromide | Promotes formation of an organozinc reagent |

This application underscores the utility of this compound in providing the entire five-carbon acid side chain in a single, efficient step.

Beyond its role in biotin synthesis, this compound serves as a versatile alkylating agent for introducing the ethyl pentanoate moiety into a wide range of molecular scaffolds. This functional group is a common feature in many classes of biologically active compounds, including lipids, prostaglandins, and juvenile hormone analogues like Juvabione.

While specific total syntheses of other major natural products using this compound are not as prominently documented as that of biotin, its utility lies in the modification of existing bioactive compounds. In medicinal chemistry and drug discovery, the systematic modification of a lead compound is crucial for developing structure-activity relationships (SAR). This compound can be used to attach its flexible five-carbon chain to nucleophilic sites (such as phenols, amines, or thiols) on a parent drug molecule. This modification alters the compound's lipophilicity, size, and potential interactions with biological targets, which can lead to enhanced potency, selectivity, or improved pharmacokinetic properties.

Building Block for Heterocyclic Compounds

The electrophilic nature of the carbon-iodine bond allows this compound to be used in the alkylation of various nitrogen-containing heterocyclic rings, creating new derivatives with potential applications in materials science and medicinal chemistry.

This compound is used in the synthesis of N-substituted pyrrole (B145914) derivatives. The pyrrole ring is a core component of many pharmaceuticals and natural products. Direct N-alkylation of pyrrole or its derivatives with an alkyl halide is a common method for functionalization.

In this context, the potassium salt of pyrrole, generated by treating pyrrole with a strong base, can be reacted with this compound in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This results in a nucleophilic substitution reaction where the pyrrole nitrogen displaces the iodide ion, forming 1-(5-ethoxy-5-oxopentyl)-1H-pyrrole. This reaction attaches the ethyl pentanoate side chain directly to the nitrogen atom of the pyrrole ring, yielding a functionalized derivative.

Table 2: Synthesis of N-Alkylated Pyrrole Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Similar to pyrroles, the pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib. The N-alkylation of pyrazoles is a primary strategy for creating diverse derivatives. However, because the two nitrogen atoms in the pyrazole ring are not equivalent, alkylation can lead to a mixture of regioisomers (e.g., N1 and N2 alkylation), posing a synthetic challenge.

This compound can serve as the alkylating agent in these reactions. Typically, the pyrazole is deprotonated with a base like potassium carbonate, and the resulting pyrazolide anion attacks the electrophilic terminal carbon of this compound. The reaction conditions, including the choice of solvent and the nature of substituents on the pyrazole ring, can influence the regioselectivity of the alkylation, but often a mixture of 1-(5-ethoxy-5-oxopentyl)-1H-pyrazole and 2-(5-ethoxy-5-oxopentyl)-2H-pyrazole is formed.

The synthesis of the core thiazolopyrimidine ring system typically proceeds through the reaction of a pyrimidine-2-thione derivative with an α-halo-carbonyl compound, such as ethyl bromoacetate. This reaction involves S-alkylation followed by an intramolecular cyclization-condensation. The structure of this compound, as an ω-haloalkane, is not suited for the direct construction of the fused five-membered thiazole (B1198619) ring in this specific heterocyclic system under standard reaction pathways.

Role in the Synthesis of Functionalized Esters and Ketones

The dual functionality of this compound makes it a useful starting material for creating more elaborate ester and ketone structures.

Preparation of Multifunctional Ketones

This compound can serve as a precursor for the synthesis of multifunctional ketones. The alkyl iodide portion of the molecule is a key functional group for forming new carbon-carbon bonds. One established method for synthesizing ketones involves the nickel-catalyzed reductive coupling of alkyl halides with carboxylic acid derivatives, such as acid chlorides or thioesters. nih.govnih.govacs.orgorganic-chemistry.org In this type of reaction, this compound could act as the alkyl iodide component, coupling with a suitable carboxylic acid derivative to yield a ketone. This process is valued for its tolerance of a wide variety of functional groups. nih.govorganic-chemistry.org

The general scheme for such a transformation would be: R-CO-X + I-(CH₂)₄-COOEt → R-CO-(CH₂)₄-COOEt (where X = Cl or a thioester group)

This reaction directly installs a keto group while preserving the ethyl ester functionality, resulting in a keto-ester, a valuable class of multifunctional compounds.

Synthesis of Complex Carboxylic Acid Derivatives

As an ester of a halogenated carboxylic acid, this compound is inherently a derivative of a carboxylic acid. Its primary utility in synthesizing more complex derivatives lies in the reactivity of the carbon-iodine bond. This bond allows for the introduction of various substituents at the terminal position of the five-carbon chain, leading to a diverse range of difunctional compounds.

A common synthetic strategy is the alkylation of nucleophiles with the alkyl iodide end of the molecule. For instance, the conjugate bases of β-ketoesters or substituted malonic esters can be alkylated with this compound. libretexts.org This reaction extends the carbon chain of the nucleophile and incorporates the ethyl pentanoate moiety. Subsequent transformations of the ester group, such as hydrolysis to the carboxylic acid followed by conversion to an amide or acid chloride, can further increase the molecular complexity. Research has shown that using bases like lithium diisopropylamide (LDA) with an alkyl iodide can lead to high conversion rates for the alkylation of ester starting materials. umw.edu

Development of Chemical Probes and Tools

The structure of this compound, featuring a reactive group (iodide) and a linker arm (the hydrocarbon chain), makes it a suitable building block for the synthesis of chemical probes used in chemical biology and proteomics. frontiersin.org

Synthesis of Acyl Protein Thioesterase (APT1) Inhibitors

Acyl protein thioesterases (APTs) are enzymes that remove fatty acyl groups, like palmitate, from proteins, playing a crucial role in regulating protein localization and signaling. nih.govnih.govrsc.org The development of inhibitors for these enzymes is a significant area of research. nih.gov While specific synthesis schemes starting directly from this compound are not detailed in the provided literature, its structure is highly relevant for creating substrate-mimicking inhibitors.

Many APT1 inhibitors are designed to mimic the structure of palmitoylated proteins. rug.nl this compound could be used to construct the linker or "tail" region of such an inhibitor. The five-carbon chain can mimic part of the fatty acid chain, and the terminal iodide allows for its attachment to a "warhead" group—the part of the inhibitor that covalently binds to the active site of the enzyme—or to a recognition element that confers selectivity. frontiersin.orgnih.gov

Application in Activity-Based Proteome Profiling

Activity-based proteome profiling (ABPP) is a powerful chemical proteomics technique that uses active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. mdpi.compnas.orgnih.gov These probes, known as activity-based probes (ABPs), typically consist of three parts: a reactive group (warhead), a linker, and a reporter tag (like a fluorophore or biotin). mdpi.compnas.org

This compound is an ideal synthon for the linker component of an ABP. Its five-carbon chain provides spatial separation between the reactive warhead and the reporter tag, which is often necessary to avoid steric hindrance. The synthetic utility of the iodide group allows for facile connection to other parts of the probe. For example, the iodide can be displaced by a nucleophile attached to a reporter tag, while the ester end can be hydrolyzed and coupled to a warhead moiety through amide bond formation. The versatility of this approach allows for the modular synthesis of diverse chemical probes for targeting various enzyme classes. frontiersin.orgnih.gov

Synthesis and Characterization of Ethyl 5 Iodopentanoate Derivatives and Analogues

Alkyl and Aryl Substituted Derivatives

The synthesis of derivatives with alkyl or aryl substituents on the pentanoate backbone can be approached through various strategies, often involving the construction of the substituted carbon chain prior to the introduction of the iodo group.

Synthesis of Branched and Unsaturated Analogues

The synthesis of branched analogues of ethyl 5-iodopentanoate can be achieved through established methods of C-C bond formation. For instance, the alkylation of enolates derived from substituted malonic esters or acetoacetic esters with a suitable electrophile, followed by decarboxylation and further functional group manipulation, can introduce branching at various positions along the carbon chain. Subsequent conversion of a terminal hydroxyl or bromo group to an iodide via a Finkelstein reaction would yield the desired branched this compound derivative.

Unsaturated analogues, containing double or triple bonds within the pentanoate chain, can be synthesized from commercially available unsaturated precursors. For example, olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, on appropriate aldehyde or ketone precursors can introduce unsaturation at specific locations. Subsequent hydroiodination of a terminal alkyne or conversion of a terminal alkene to an iodide would complete the synthesis.

Heteroatom-Containing Analogues

The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the carbon backbone of this compound leads to analogues with significantly altered chemical and physical properties. The synthesis of such compounds typically involves starting materials that already contain the desired heteroatom. For instance, the ring-opening of cyclic ethers or the use of amino acid derivatives can provide precursors with embedded heteroatoms. Standard functional group interconversions can then be employed to install the terminal iodide and the ethyl ester.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is crucial for applications where specific stereoisomers are required.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis of chiral this compound derivatives can be accomplished using several strategies. One approach involves the use of chiral auxiliaries, which can direct the stereochemical outcome of key bond-forming reactions. For example, the alkylation of an enolate derived from a pentanoic acid appended with a chiral auxiliary can proceed with high diastereoselectivity. Subsequent removal of the auxiliary would afford the chiral carboxylic acid, which can then be esterified and converted to the corresponding iodide.

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of these derivatives. For instance, a transition metal-catalyzed asymmetric hydrogenation of an unsaturated precursor could establish a chiral center with high enantiomeric excess.

Diastereoselective approaches are typically employed when multiple stereocenters are being created. Substrate-controlled methods, where an existing stereocenter directs the formation of a new one, are a common strategy.

Resolution and Purification Techniques

In cases where a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a viable alternative. Classical resolution involves the formation of diastereomeric salts by reacting the racemic carboxylic acid precursor with a chiral resolving agent, such as a chiral amine. These diastereomeric salts can then be separated by crystallization, followed by regeneration of the enantiomerically enriched acid.

Chromatographic methods are also widely used for the separation of enantiomers. Chiral stationary phases in high-performance liquid chromatography (HPLC) can effectively separate enantiomeric esters.

Purification of the synthesized chiral derivatives is typically achieved through standard laboratory techniques such as column chromatography, distillation, and recrystallization, with the appropriate method depending on the physical properties of the compound.

Functionalization at the Iodide Position

The carbon-iodine bond in this compound is the most reactive site for many chemical transformations, making it a key handle for molecular elaboration. The iodide is an excellent leaving group in nucleophilic substitution reactions and is also amenable to a variety of coupling reactions.

One of the most common methods for the preparation of this compound itself is the Finkelstein reaction . This reaction involves the treatment of ethyl 5-bromopentanoate with an excess of sodium iodide in a suitable solvent, typically acetone (B3395972). The equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide. A modified protocol has been developed that allows the reaction to proceed smoothly in non-polar organic solvents like toluene (B28343) in the presence of a catalytic amount of tetra-n-butylammonium bromide and water. Under microwave irradiation, the conversion of ethyl 5-bromopentanoate to this compound can be achieved in high yield.

The utility of this compound as a building block is demonstrated in its application in Fukuyama coupling reactions . In this context, the iodo-ester is first converted to an organozinc reagent. This organozinc species can then be coupled with a thioester in the presence of a palladium catalyst to form a ketone. This methodology has been applied in the synthesis of the side chain of (+)-biotin.

Furthermore, the carbon-iodine bond can participate in Negishi-type cross-coupling reactions . For example, aryl radicals generated via copper catalysis can initiate the cleavage of the C-I bond, and the resulting alkyl radical can then couple with a difluoromethyl zinc reagent to furnish alkyl difluoromethane (B1196922) products.

Below is a table summarizing some of the key reactions at the iodide position:

| Reaction Type | Reagents | Product Type |

| Finkelstein Reaction | NaI, Acetone or Toluene/nBu4NBr/H2O | This compound |

| Organozinc Formation | Activated Zinc | Ethyl 5-(iodozincio)pentanoate |

| Fukuyama Coupling | Thioester, Pd catalyst | 6-Keto-ester |

| Negishi-type Coupling | Ar-I, Cu catalyst, (CF2H)2Zn | Ethyl 5-(difluoromethyl)pentanoate |

These examples highlight the synthetic utility of this compound as a precursor for introducing a five-carbon chain with a terminal ester functionality into more complex molecules.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, are a cornerstone of synthetic organic chemistry for the conversion of alkyl chlorides or bromides into alkyl iodides. wikipedia.orgbyjus.com This SN2 reaction involves treating an alkyl halide with an excess of a metal iodide salt, typically sodium iodide, in a solvent like acetone. wikipedia.orgbyjus.com The reaction's success is driven by the poor solubility of the newly formed sodium chloride or bromide in acetone, which precipitates out of solution and shifts the equilibrium towards the product. wikipedia.org

While this compound is often the product of such a reaction starting from its bromo- or chloro-analogue, the principles of the Finkelstein reaction can be applied in reverse or to introduce other halogens. For instance, the conversion of an alkyl iodide to an alkyl fluoride (B91410) can be achieved using potassium fluoride in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide (B87167). wikipedia.org The high lattice energy of salts like KF may necessitate the use of crown ethers to enhance the solubility and reactivity of the fluoride ion. organic-chemistry.org